molecular formula C9H10FN B584689 3-(4-Fluorophenyl)azetidine CAS No. 1203796-58-0

3-(4-Fluorophenyl)azetidine

Cat. No.: B584689
CAS No.: 1203796-58-0
M. Wt: 151.184
InChI Key: BGOBDSPEJCPSDK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C9H10FN and its molecular weight is 151.184. The purity is usually 95%.
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Properties

IUPAC Name

3-(4-fluorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOBDSPEJCPSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716928
Record name 3-(4-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203796-58-0
Record name 3-(4-Fluorophenyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203796-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Azetidine Scaffold: a Privileged Motif in Synthesis and Medicine

The azetidine ring, a four-membered nitrogen-containing heterocycle, has carved a significant niche in the realms of organic synthesis and medicinal chemistry. rsc.orgresearchgate.net Its history dates back to the late 19th century, with the first synthesis reported in 1888, laying the groundwork for the exploration of this class of compounds. The defining characteristic of the azetidine scaffold is its considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain positions azetidines between the more reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines. rsc.org

This intermediate reactivity is a key attribute, rendering the azetidine ring stable enough for practical handling while also being susceptible to strategic ring-opening reactions under appropriate conditions. rsc.orgresearchgate.net This "strain-release" reactivity provides a powerful tool for synthetic chemists to construct more complex molecular architectures. rsc.org

In medicinal chemistry, the azetidine moiety is recognized as a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. researchgate.net Its three-dimensional structure and the presence of a basic nitrogen atom allow for diverse intermolecular interactions, including hydrogen bonding and polar contacts. nih.gov Consequently, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The development of β-lactam antibiotics, such as penicillin, which feature a related four-membered ring system, further underscored the biological importance of such structures.

Fluorine Substitution: a Strategic Tool in Heterocyclic Chemistry and Drug Design

The deliberate incorporation of fluorine atoms into organic molecules, particularly heterocycles, has become a cornerstone of modern drug design. chim.ittandfonline.commdpi.com The unique properties of fluorine—its small size (comparable to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile. tandfonline.com

One of the primary applications of fluorination is to enhance metabolic stability. tandfonline.com The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to improved bioavailability and a longer duration of action for a drug candidate. tandfonline.comnumberanalytics.com

Furthermore, fluorine substitution can modulate the acidity or basicity (pKa) of nearby functional groups, which can influence a molecule's solubility, membrane permeability, and binding affinity to its biological target. chim.itmdpi.com The introduction of fluorine can also alter the lipophilicity of a molecule; for instance, fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts. mdpi.com This property is crucial for optimizing a drug's ability to cross biological membranes, including the blood-brain barrier. nih.gov The strategic placement of fluorine can also lead to enhanced binding affinity through direct interactions with the target protein or by influencing the conformation of the molecule to favor a more bioactive shape. tandfonline.com

The Strategic Niche of 3- 4-fluorophenyl Azetidine in Fluorinated Heterocycle Research

3-(4-Fluorophenyl)azetidine occupies a strategic position within the field of fluorinated heterocycle research by combining the advantageous properties of both the azetidine scaffold and the fluorinated phenyl group. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the electronic properties of the azetidine, potentially stabilizing the strained ring system.

This particular substitution pattern, with the fluorophenyl group at the 3-position of the azetidine ring, creates a specific three-dimensional structure that can be exploited in the design of molecules with targeted biological activities. The development of synthetic methodologies that allow for the efficient and selective construction of such 3-substituted azetidines has been a key enabler for the exploration of this class of compounds. mdpi.comnih.gov Research in this area often focuses on leveraging the unique conformational constraints and electronic nature of the this compound core to design novel ligands for various biological targets.

Key Research and Academic Avenues for 3- 4-fluorophenyl Azetidine

The unique structural features of 3-(4-Fluorophenyl)azetidine have made it a valuable building block and a focal point of research in several key areas:

Medicinal Chemistry and Drug Discovery: A primary application of this compound is as a scaffold or intermediate in the synthesis of novel therapeutic agents. researchgate.net Its structure is particularly relevant for the development of central nervous system (CNS) active compounds, where the properties conferred by both the azetidine and the fluorine atom can be advantageous for crossing the blood-brain barrier and interacting with neurological targets. nih.gov

Organic Synthesis and Methodology Development: The synthesis of this compound and its derivatives presents an ongoing challenge and opportunity for organic chemists. rsc.orgrsc.org Research in this area focuses on developing new, efficient, and stereoselective methods for the construction and functionalization of the azetidine ring. researchgate.netnih.gov This includes exploring various catalytic systems and reaction pathways.

Materials Science: The rigid and well-defined structure of the azetidine core, combined with the potential for intermolecular interactions, makes it an interesting component for the design of novel polymers and materials. The cationic ring-opening polymerization of azetidine derivatives is an area of active investigation.

Research Data on Azetidine Derivatives

Compound NameApplication/SignificanceReference
Azelnidipine Antihypertensive calcium channel blocker containing an azetidine ring. rsc.org
Cobimetinib Mitogen-activated protein kinase inhibitor with an azetidine moiety. rsc.org
Ximelagatran Oral anticoagulant featuring an azetidine scaffold. rsc.org
Baricitinib Disease-modifying antirheumatic drug with a 3-(pyrazol-1-yl)azetidine skeleton. mdpi.com

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(4-Fluorophenyl)azetidine, and how can reaction conditions be optimized?

  • Answer : this compound is typically synthesized via ring-closing reactions or functionalization of pre-existing azetidine scaffolds. For example, azetidine derivatives can be synthesized by nucleophilic substitution or coupling reactions involving fluorophenyl precursors. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature (60–100°C). Purification via column chromatography or recrystallization is critical for yield improvement (up to 75–85%) .

Q. How is the structural integrity of this compound validated during synthesis?

  • Answer : Techniques include:

  • NMR spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and purity.
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95% typically required for pharmacological studies) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Answer : Initial screening often involves:

  • Radioligand binding assays : To test affinity for neurotransmitter transporters (e.g., dopamine, serotonin) using rat brain homogenates.
  • In vitro functional assays : Measurement of IC50_{50} values for transporter inhibition.
  • Selectivity profiling : Cross-testing against related receptors (e.g., adrenergic, histaminergic) to rule off-target effects .

Advanced Research Questions

Q. How do substituent variations on the azetidine ring affect binding selectivity for monoamine transporters?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., fluorine) enhance dopamine transporter (DAT) affinity by stabilizing dipole interactions in the binding pocket.
  • Bulkier substituents at the 3-position reduce serotonin transporter (SERT) selectivity due to steric hindrance.
  • Example: N-Methylation of azetidine increases DAT selectivity (10-fold over SERT) by optimizing hydrophobic interactions .

Q. What crystallographic techniques are used to analyze hydrogen-bonding networks in this compound crystals?

  • Answer :

  • Single-crystal X-ray diffraction : Resolves molecular packing and hydrogen-bonding patterns (e.g., C–H···F interactions between fluorophenyl groups).
  • Graph set analysis : Classifies hydrogen-bond motifs (e.g., N1\text{N}_1 rings for intramolecular bonds) to predict stability and solubility.
  • Thermogravimetric analysis (TGA) : Correlates crystal packing density with thermal stability .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Answer :

  • Molecular docking : Predicts binding poses in transporter active sites (e.g., DAT homology models).
  • QSAR models : Relate logP, polar surface area, and steric parameters to blood-brain barrier permeability.
  • MD simulations : Assess conformational flexibility and residence time in binding pockets .

Q. What strategies mitigate metabolic instability of this compound in preclinical studies?

  • Answer :

  • Isotopic labeling (e.g., 19F^{19}\text{F}-NMR) tracks metabolic pathways in hepatocyte assays.
  • Structural modifications : Introducing methyl groups at metabolically labile positions (e.g., β to nitrogen) reduces cytochrome P450 oxidation.
  • Prodrug approaches : Phosphate ester derivatives improve aqueous solubility and delay first-pass metabolism .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "dopamine transporter" not "DAT" in headings).
  • Methodological focus ensures reproducibility in academic settings.
  • Citations align with evidence IDs (e.g., hydrogen-bond analysis ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.